molecular formula C7H10O4 B3057570 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- CAS No. 826-29-9

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-

Cat. No.: B3057570
CAS No.: 826-29-9
M. Wt: 158.15 g/mol
InChI Key: KAPMHCGNDQJNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- (CAS: N/A), also known as 4-((allyloxy)methyl)-1,3-dioxolan-2-one, is a cyclic carbonate derivative featuring a 1,3-dioxolan-2-one core substituted at the 4-position with an allyl ether group. The allyloxy group introduces reactivity for further functionalization, such as thiol-ene click chemistry or radical polymerization. Its synthesis has been optimized under organocatalytic continuous flow conditions, yielding high purity and scalability .

Properties

IUPAC Name

4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPMHCGNDQJNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511859
Record name 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-29-9
Record name 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- (CAS number 826-29-9) is a chemical compound with a molecular formula of C7H10O4C_7H_{10}O_4. It is also known as 4-[(allyloxy)methyl]-1,3-dioxolan-2-one. The compound is characterized by a dioxolane ring (a five-membered ring containing two oxygen atoms) and an allyloxy group attached to the ring. It presents as a colorless to yellow liquid and is used in various chemical applications.

Applications

  • Chemistry It serves as an intermediate in organic synthesis, particularly in the formation of other dioxolane derivatives.
  • Biology Derivatives of this compound are studied for their potential biological activities, including insecticidal properties and plant growth stimulation.
  • Medicine Research is ongoing to explore its potential use in drug development and as a stabilizer in pharmaceutical formulations.
  • Industry It is used in the production of polymers and as a stabilizer for polyvinyl chloride (PVC).

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized using reagents like dimethyl sulfoxide (DMSO) in the presence of ethylene glycol and toluene to form ketals.
  • Reduction Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
  • Substitution The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Hydrolysis and Metabolite Formation

Preliminary studies indicate that 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- may undergo rapid hydrolysis in biological environments, leading to the formation of non-toxic metabolites. This characteristic is crucial for assessing the safety profile of the compound in therapeutic applications.

Toxicological Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and functional differences between 4-((allyloxy)methyl)-1,3-dioxolan-2-one and related derivatives:

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR, CDCl₃) Applications/Synthesis Notes
4-((Allyloxy)methyl)-1,3-dioxolan-2-one (16f) Allyloxy methyl C₇H₁₀O₄ 158.15 δ 5.90–5.30 (m, CH₂=CH₂), δ 4.35–3.70 (m, dioxolane protons) Polymer precursors, flow synthesis
4-(Phenoxymethyl)-1,3-dioxolan-2-one (16g, 4437-83-6) Phenoxy methyl C₁₀H₁₀O₄ 194.19 δ 7.30–6.80 (m, aromatic protons), δ 4.40–3.80 (m, dioxolane protons) Intermediate for agrochemicals
4-(Chloromethyl)-1,3-dioxolan-2-one (2463-45-8) Chloro methyl C₄H₅ClO₃ 136.53 δ 4.50–3.80 (m, dioxolane protons), δ 3.70 (s, CH₂Cl) Reactive monomer for polycarbonates; global market demand
4-(Hydroxymethyl)-1,3-dioxolan-2-one (931-40-8) Hydroxy methyl C₄H₆O₄ 118.09 δ 4.30–3.60 (m, dioxolane protons), δ 2.50 (br s, OH) Biodegradable plastics, pharmaceutical solvents
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one (152842-23-4) Isobutoxy methyl C₈H₁₄O₄ 174.19 δ 3.60–3.40 (m, OCH₂), δ 1.00 (d, CH(CH₃)₂) Specialty solvents, low volatility
4-Methyl-1,3-dioxolan-2-one (Propylene carbonate, 108-32-7) Methyl C₄H₆O₃ 102.09 δ 4.80–4.20 (m, dioxolane protons), δ 1.40 (d, CH₃) Electrolyte additive, polar aprotic solvent

Structural and Reactivity Comparisons

  • Substituent Effects: The allyloxy group in the target compound enables radical or nucleophilic additions, distinguishing it from inert substituents like methyl or phenoxy . Chloromethyl derivatives exhibit high electrophilicity, making them reactive intermediates for cross-coupling or polymerization . Hydroxymethyl derivatives (e.g., glycerol carbonate) are hydrophilic, enhancing biocompatibility for medical applications .

Spectral Distinctions

  • ¹H NMR :
    • Allyl protons (δ 5.90–5.30) and aromatic protons (δ 7.30–6.80 in 16g) provide clear differentiation .
    • Chloromethyl groups show distinct singlet peaks (δ 3.70) absent in other derivatives .

Market and Industrial Relevance

  • 4-(Chloromethyl)-1,3-dioxolan-2-one dominates industrial markets due to its role in polycarbonate production, with Asia-Pacific being a major consumer .
  • Propylene carbonate (4-methyl derivative) is widely used in lithium-ion batteries, with a mature global supply chain .

Biological Activity

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- is an organic compound characterized by a dioxolane ring structure substituted with a propenyloxy group. Its molecular formula is C7_7H10_{10}O4_4 and it has a CAS number of 826-29-9. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, particularly concerning its biological activities.

Chemical Structure and Properties

The structural uniqueness of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- enhances its reactivity and potential biological interactions. The presence of the propenyloxy group may influence the compound's hydrolysis rates and interaction with biological systems.

PropertyValue
Molecular FormulaC7_7H10_{10}O4_4
CAS Number826-29-9
Boiling PointApprox. 251-252 °C
Density~1.1 g/mL at 25 °C

Hydrolysis and Metabolite Formation

Preliminary studies indicate that 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- may undergo rapid hydrolysis in biological environments, leading to the formation of non-toxic metabolites. This characteristic is crucial for assessing the safety profile of the compound in therapeutic applications.

Toxicological Studies

Toxicological assessments are essential in evaluating the safety of chemical compounds. Existing data on similar compounds suggest potential irritant effects. For instance, studies on 4-methyl-1,3-dioxolan-2-one indicate eye irritation as a significant concern at certain concentrations . It is essential to conduct comprehensive toxicological evaluations on 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- to determine its safety for human exposure.

Interaction Studies

Research indicates that the compound may interact with biological systems through hydrolysis, which can release non-toxic metabolites. Understanding these interactions is vital for assessing both therapeutic potentials and safety profiles.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the expected biological activity of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-.

Compound NameMolecular FormulaUnique Features
1,3-Dioxolan-2-oneC3_3H6_6O3_3Basic dioxolane structure without substituents
4-Methyl-1,3-dioxolan-2-oneC4_4H6_6O3_3Methyl group at the fourth position
4-(1-Propenyloxymethyl)-1,3-dioxolan-2-oneC7_7H10_{10}O4_4Similar propenyloxy substitution

Q & A

Q. What are the recommended synthetic pathways for 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A plausible route involves reacting a precursor such as 4-(chloromethyl)-1,3-dioxolan-2-one with allyl alcohol under basic conditions (e.g., sodium hydride) to introduce the propenyloxy group. Similar methods have been employed for synthesizing structurally related dioxolane derivatives, where sodium hydride facilitates deprotonation and nucleophilic attack . Characterization of intermediates and final products should include 1^1H/13^{13}C NMR and FT-IR to confirm functional group incorporation, and HPLC to assess purity (>98%) .

Q. How can spectroscopic techniques be optimized to characterize this compound?

Key spectroscopic methods include:

  • NMR : 1^1H NMR can resolve the propenyloxy group’s vinyl protons (δ ~5.0–6.0 ppm) and the dioxolane ring protons (δ ~4.0–5.0 ppm). 13^{13}C NMR will confirm the carbonyl (C=O) at ~150–155 ppm and allylic carbons .
  • FT-IR : Strong absorption bands at ~1750–1800 cm1^{-1} (C=O stretch) and ~1100 cm1^{-1} (C-O-C ether stretch) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How does the propenyloxy substituent influence the compound’s reactivity and stability?

The propenyloxy group introduces steric hindrance and electronic effects:

  • Steric Effects : The bulky allyl group may hinder nucleophilic attack at the dioxolane ring’s carbonyl carbon, reducing hydrolysis rates compared to unsubstituted analogs .
  • Electronic Effects : The electron-donating ether oxygen stabilizes adjacent carbons but may activate the allyl group toward electrophilic addition or radical polymerization. Computational studies (e.g., DFT) can model charge distribution and predict reaction sites .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) under inert atmospheres is recommended, as allyl ethers are prone to oxidation .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., XlogP, solubility)?

Discrepancies in parameters like XlogP (calculated vs. experimental) arise from differences in measurement methods. To address this:

  • Experimental Validation : Use shake-flask methods for partition coefficient determination and compare with computational tools (e.g., ChemAxon, ACD/Labs) .
  • Crystallography : Single-crystal X-ray diffraction can clarify molecular conformation and hydrogen-bonding patterns, which influence solubility .
  • Meta-Analysis : Cross-reference data from authoritative databases (e.g., NIST, PubChem) and prioritize peer-reviewed studies over vendor-reported values .

Q. How can computational modeling predict biological or material science applications?

  • QSAR Studies : Correlate structural features (e.g., allyl group length, dioxolane ring strain) with properties like biodegradability or polymer compatibility .
  • Molecular Docking : Screen for potential enzyme inhibition (e.g., cyclooxygenase) if biomedical applications are explored.
  • Thermodynamic Simulations : Predict thermal stability for use in battery electrolytes or green solvents .

Methodological and Safety Considerations

Q. What safety protocols are critical during synthesis and handling?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., allyl alcohol) .
  • PPE : Wear nitrile gloves and goggles; avoid static discharge due to flammability risks .
  • Waste Disposal : Treat allyl-containing waste with oxidizing agents (e.g., KMnO4_4) before disposal to prevent environmental release .

Q. How can enantiomeric purity be assessed for chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .
  • Polarimetry : Measure optical rotation and compare with literature values for stereoisomers (e.g., (R)- vs. (S)-4-methyl-1,3-dioxolan-2-one) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
Reactant of Route 2
Reactant of Route 2
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.